N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
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Description
Scientific Research Applications
Antipathogenic Activity
- A study explored the synthesis and antipathogenic activity of various acylthioureas, including compounds related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide. These compounds demonstrated significant antimicrobial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting their potential in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Structural and Spectroscopic Analysis
- Another study reported the synthesis and structural characterization of two antipyrine derivatives structurally related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide. The research involved X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the molecular structure and interactions of such compounds (Saeed et al., 2020).
Mitosis Inhibition in Plant Cells
- A study focused on the mitosis inhibition properties of a series of N-(1,1-dimethylpropynyl) benzamide compounds, closely related to the chemical structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide. These compounds were found to be powerful and selective inhibitors of mitosis in plant cells, suggesting their potential use in agricultural and botanical research (Merlin et al., 1987).
Synthesis of Polymer Materials
- Research on N-(Monohalogenphenyl)maleamic acids and N-(monohalogenphenyl) maleimides, including bromide and chlorine analogs similar to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide, has been conducted. This study focused on their radical copolymerization, offering insights into the potential use of these compounds in the synthesis of polymer materials (Bezděk & Hrabák, 1979).
Metal Complex Formation
- A study synthesized and characterized metal complexes of 4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives, which bear structural similarity to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide. These complexes were analyzed for their potential applications in coordination chemistry (Binzet et al., 2009).
Antifungal Activity
- Various derivatives of N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, structurally related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide, were synthesized and tested for their antifungal activity, showing potential for use in antifungal applications (Saeed et al., 2008).
properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClNO2/c21-14-10-11-18(23-20(25)13-6-2-1-3-7-13)16(12-14)19(24)15-8-4-5-9-17(15)22/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCLESANOMRKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide |
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